(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine
Description
Properties
CAS No. |
820980-51-6 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-15-6-5-7-16(12-15)14-20(18-10-11-19-13-18)17-8-3-2-4-9-17/h5-7,12,17-19H,2-4,8-11,13-14H2,1H3/t18-/m0/s1 |
InChI Key |
QNRWPTGIEMKZGL-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2CCCCC2)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Pyrrolidine Core Synthesis
The (3S)-pyrrolidin-3-amine core can be prepared via asymmetric synthesis routes such as:
- Chiral pool synthesis : Starting from naturally occurring chiral amino acids or derivatives (e.g., L-proline derivatives) to ensure the (3S) configuration.
- Asymmetric catalytic hydrogenation or reduction : Using chiral catalysts to reduce prochiral precursors to the desired stereochemistry.
- Chiral auxiliary-mediated cyclization : Employing chiral auxiliaries to direct the formation of the pyrrolidine ring with the correct stereochemistry.
N-Substitution Steps
The two N-substituents, cyclohexyl and (3-methylphenyl)methyl groups, are introduced typically by:
- Stepwise N-alkylation : The pyrrolidin-3-amine is first reacted with cyclohexyl halides or cyclohexyl derivatives under basic conditions to form the N-cyclohexyl intermediate.
- Subsequent N-alkylation with (3-methylbenzyl) halides : The secondary amine is then alkylated with (3-methylbenzyl) bromide or chloride to yield the tertiary amine.
Alternatively, the order of alkylation can be reversed depending on reactivity and selectivity.
Typical Reaction Conditions
- Base : Commonly used bases include potassium carbonate, sodium hydride, or triethylamine to deprotonate the amine and facilitate nucleophilic substitution.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or acetonitrile are preferred to enhance nucleophilicity.
- Temperature : Reactions are often conducted at room temperature to moderate heating (25–80 °C) to optimize yield and minimize side reactions.
- Purification : Column chromatography on silica gel or amino silica gel is used to purify the final product.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of (3S)-pyrrolidin-3-amine core | Chiral pool or asymmetric catalysis | 70–85 | High stereoselectivity achieved |
| 2. N-cyclohexylation | Cyclohexyl bromide, K2CO3, DMF, 50 °C, 12 h | 75–90 | Monitored by TLC, purified by chromatography |
| 3. N-(3-methylbenzyl) alkylation | 3-methylbenzyl chloride, NaH, DMF, 25 °C, 6 h | 70–85 | Avoids over-alkylation, confirmed by NMR |
Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. Multiplets corresponding to cyclohexyl and aromatic protons are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~C19H30N2).
- Chiral HPLC : Used to confirm enantiomeric purity of the (3S) isomer.
- Optical Rotation : Measurement to verify stereochemical configuration.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Chiral Pyrrolidine Synthesis | Chiral pool or asymmetric catalysis | High stereoselectivity | Requires chiral starting materials or catalysts |
| N-Cyclohexylation | Alkylation with cyclohexyl halide, base, DMF | Good yield, straightforward | Possible side reactions if conditions not controlled |
| N-(3-Methylbenzyl) Alkylation | Alkylation with 3-methylbenzyl halide, base, DMF | High selectivity for tertiary amine | Sensitive to over-alkylation |
| Purification | Column chromatography | High purity product | Time-consuming |
Scientific Research Applications
(S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may find use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors.
Comparison with Similar Compounds
Structural Analogs of Pyrrolidin-3-amine Derivatives
The following table summarizes key structural analogs and their differentiating features:
Key Comparative Insights
Substituent Effects on Lipophilicity and Binding
- Cyclohexyl vs. Phenyl Groups : The cyclohexyl group in the target compound contributes to higher lipophilicity compared to phenyl-substituted analogs like WM7 . This may improve membrane permeability but could also increase metabolic stability relative to aromatic substituents.
- Meta- vs. Para-Substitution : The 3-methylbenzyl group (meta-methyl) in the target compound introduces steric effects distinct from the 4-methylbenzyl analog . Meta-substitution may favor interactions with hydrophobic pockets in receptors, while para-substitution could lead to misalignment in binding sites.
Electronic and Halogen Bonding Effects
- LY2389575’s bromopyrimidine and dichlorobenzyl groups demonstrate the trade-off between enhanced binding affinity (via halogens) and solubility challenges due to increased molecular weight .
Core Structure Variations
- Replacement of the pyrrolidine core with pyridine (e.g., N-[(3-methylphenyl)methyl]pyridin-3-amine ) or pyrazole (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) alters the compound’s hydrogen-bonding capacity and conformational flexibility. Pyrrolidine’s saturated ring allows for better stereochemical control compared to planar aromatic cores.
Biological Activity
(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine, a compound with the molecular formula , has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclohexyl group and a 3-methylphenylmethyl moiety. The structural formula can be represented as follows:
Intrinsic Properties
| Property | Value |
|---|---|
| Molecular Weight | 276.43 g/mol |
| LogP | 4.1 |
| Solubility in Water | Low |
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Pharmacological Effects
- Neurotransmitter Modulation : The compound exhibits properties that may enhance dopamine release, which could have implications for mood regulation and neuropsychiatric disorders.
- Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects, suggesting its utility in treating depression or anxiety disorders.
Toxicological Profile
Initial assessments indicate that this compound has a favorable safety profile at therapeutic doses, although comprehensive toxicological studies are needed to confirm these findings.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in a rodent model. The results indicated:
- Behavioral Tests : Significant reductions in immobility time in the forced swim test compared to control groups.
- Mechanism Insights : The compound was found to increase serotonin levels in the prefrontal cortex, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Key findings included:
- Cell Viability : Enhanced survival rates of neuronal cells exposed to oxidative stress when treated with the compound.
- Biomarkers : Reduction in levels of reactive oxygen species (ROS) was observed, indicating potential antioxidant activity .
Future Directions
Research on this compound is still in its early stages. Future studies should focus on:
- Long-term Toxicity Studies : Comprehensive evaluations to assess chronic exposure effects.
- Clinical Trials : Investigating efficacy and safety in human populations for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for (3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine?
- Methodological Answer :
- Reagent Selection : Use stoichiometric control of amines and electrophiles (e.g., 3-methylphenylmethyl chloride) to avoid side reactions. For example, sodium carbonate can maintain pH 8–10 during nucleophilic substitution, as demonstrated in analogous syntheses .
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the target compound from byproducts. Evidence from copper-catalyzed C–N coupling reactions suggests yields improve with optimized solvent polarity .
- Stereochemical Control : Utilize chiral auxiliaries or enantioselective catalysts (e.g., copper(I) bromide) to preserve the (3S) configuration during pyrrolidine ring formation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing shifts to structurally similar compounds. For instance, cyclohexyl protons typically resonate at δ 1.2–2.0 ppm, while aromatic protons from the 3-methylphenyl group appear at δ 6.7–7.3 ppm .
- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and confirm absence of carbonyl impurities (e.g., <1650 cm⁻¹) .
- HRMS : Use high-resolution mass spectrometry to verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound across solvent systems?
- Methodological Answer :
- Systematic Solubility Testing : Conduct phase-solubility studies in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at 25°C and 60°C. Recrystallization in hot ethanol, as described for related amines, can improve reproducibility .
- Computational Modeling : Predict solubility parameters (e.g., Hansen solubility parameters) using DFT calculations to identify optimal solvents .
Q. How can enantiomeric excess (ee) be quantified for this compound during asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Calibrate with racemic standards to determine ee ≥98% .
- Optical Rotation : Compare experimental [α]D values to literature data for stereoisomeric pyrrolidines .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should conflicting activity data be interpreted?
- Methodological Answer :
- Antimicrobial Screening : Adapt agar diffusion assays (e.g., against S. aureus), using ciprofloxacin as a positive control. Discrepancies in zone-of-inhibition sizes may arise from solvent-dependent compound diffusion .
- Enzyme Inhibition : Test COX-2 selectivity via fluorometric assays, as done for structurally related imidazopyridines. Normalize activity to protein concentration to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
